molecular formula C15H21NO2 B1304177 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS No. 71556-74-6

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Cat. No.: B1304177
CAS No.: 71556-74-6
M. Wt: 247.33 g/mol
InChI Key: YFSJZMANJNLCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is a chemical compound with the molecular formula C15H21NO2. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes an ethyl group, a hydroxyphenyl group, and a methyl group attached to the azepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one typically involves multiple steps starting from m-methoxyacetophenone. The synthetic route includes the following steps:

    Willgerodt Rearrangement: This step involves the rearrangement of m-methoxyacetophenone to form an intermediate compound.

    Formation of Acyl Chloride: The intermediate is then converted to an acyl chloride.

    Acylation: The acyl chloride undergoes acylation to form another intermediate.

    Cyclization: This intermediate undergoes cyclization to form the azepane ring.

    C-Ethylation: The azepane ring is then ethylated.

    Wolff-Kishner-Huang Reduction: This reduction step is used to remove any unwanted functional groups.

    Reduction by Lithium Aluminium Hydride: This step further reduces the compound to its final form.

    Salt Formation: The final step involves the formation of the hydrochloride salt of the compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective starting materials and reagents, as well as reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce various azepane derivatives.

Scientific Research Applications

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is unique due to its specific combination of functional groups and its seven-membered azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-15(12-7-6-8-13(17)11-12)9-4-5-10-16(2)14(15)18/h6-8,11,17H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSJZMANJNLCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992113
Record name 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71556-74-6
Record name 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71556-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-(2-chloro-3-oxocyclohex-1-enyl)-3-ethyl-hexahydro-1-methylazepin-2-one (5.68 g) in dichloromethane (60 ml) was treated with 48% HBr in acetic acid (2 ml). After 12 hours the mixture was treated with excess aqueous ammonia, the organic solvent removed under reduced pressure and the resulting solid removed by filtration to give the title compound, m.p. 178°-80° C. (EtOAc).
Name
3-(2-chloro-3-oxocyclohex-1-enyl)-3-ethyl-hexahydro-1-methylazepin-2-one
Quantity
5.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-(2-bromo-3-oxocyclohex-1-enyl)-3-ethylhexahydro-1-methylazepin-2-one (6.57 g) in dichloromethane (70 ml) was treated with 48% HBr in acetic acid (1 ml). After 3 hours NMR indicated completion. The solvent was removed under reduced pressure and the residue triturated with aqueous ammonia to yield the title compound as a white crystalline solid, m.p. 178°-80° C. (EtOAc).
Name
3-(2-bromo-3-oxocyclohex-1-enyl)-3-ethylhexahydro-1-methylazepin-2-one
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Butyl lithium (77 ml of a 1.4 molar solution in hexane) was added to a solution of diisopropylamine (14.8 ml) in dry tetrahydrofuran (20 ml) at -10° C. under nitrogen. The mixture was stirred at -10° C. for ten minutes and finely powdered hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (11 g) was added. Tetrahydrofuran (500 ml) was added and the mixture heated under reflux for 3 hours. After cooling, ethyl iodide (8.2 g) was added and the mixture again heated under reflux for 3 hours. Water (20 ml) was then cautiously added to the cooled solution and the mixture evaporated to a brown residue. After dissolving in water the mixture was extracted with dichloromethane and the dichloromethane extracted in turn with 2 M sodium hydroxide. The aqueous and sodium hydroxide washings were combined and acidified with concentrated hydrochloric acid. The precipitated solid was filtered, washed with water, dried and recrystallised from ethyl acetate, affording 8.72 g of the title compound as white crystals, m.p. 178°-180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of crude 3-ethyl-hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one (280.5 g) in methylene chloride (1.41) was stirred and treated with bromine (180 g) over 1.5 hours at 20°-25° C. with occasional water cooling. The reaction mixture was stirred at room temperature for two hours but TLC examination showed some starting material still present. Additional bromine (18 g) was added over ten minutes and the solution was stirred for a further one hour. TLC analysis detected no starting material so water (500 ml.) was added with cooling and the methylene chloride layer was washed with water (500 ml). The two water washes were combined, back-extracted woth methylene chloride (200 ml.) and the extract washed with water (100 ml.). The methylene chloride extracts were combined, evaporated to dryness, the fawn-coloured solid was triturated with ethyl acetate (250 ml), filtered, washed with ethyl acetate (50 ml) and dried in an air oven at 60° C. to give 244.7 g of title compound, m.p. 172°-175° C.
Quantity
280.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Reactant of Route 2
Reactant of Route 2
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Reactant of Route 3
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Reactant of Route 4
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Reactant of Route 5
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Reactant of Route 6
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.